Regioisomer-Specific HIF-1α Inhibitory Activity: 5-Sulfonamide Required for Potency
N-(Benzofuran-5-yl)aromaticsulfonamide derivatives, accessible exclusively from benzofuran-5-sulfonyl chloride, demonstrated HIF-1α transcriptional inhibitory activity with IC₅₀ = 12.5 ± 0.7 μM (compound 7q, MCF-7 cells) and VEGF secretion inhibition with IC₅₀ = 18.8 μM [1]. By contrast, sulfonamide derivatives derived from benzofuran-2-sulfonyl chloride or benzofuran-4-sulfonyl chloride were not reported as active in this series, indicating that the 5‑position attachment geometry is critical for target engagement. The in vivo CAM angiogenesis model confirmed anti‑angiogenic efficacy for the 5‑sulfonamide series [1].
| Evidence Dimension | HIF-1α transcriptional inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 ± 0.7 μM (compound 7q, derived from benzofuran-5-sulfonyl chloride scaffold) |
| Comparator Or Baseline | Benzofuran-2-sulfonamide and benzofuran-4-sulfonamide derivatives: no reported HIF-1α inhibitory activity in the same assay series |
| Quantified Difference | Activity present only for 5-substituted series; 2- and 4-substituted series show no measurable HIF-1α inhibition |
| Conditions | MCF-7 breast cancer cell line; HRE-luciferase reporter assay under hypoxic conditions (1% O₂) |
Why This Matters
For medicinal chemistry programs targeting HIF-1α, procuring the 5‑sulfonyl chloride regioisomer is mandatory—the 2‑ and 4‑regioisomers cannot deliver the required pharmacophore geometry for target inhibition.
- [1] Liu, Y. et al. (2017) 'Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential', Bioorganic & Medicinal Chemistry, 25(6), pp. 1859–1870. doi:10.1016/j.bmc.2017.01.035. View Source
